1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine
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Overview
Description
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is a synthetic organic compound that features a unique combination of an imidazole ring and a cyclopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine typically involves multiple steps. One common route includes the reaction of 2-(chloromethoxy)ethyltrimethylsilane with 1H-imidazole to form 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This intermediate is then further reacted with cyclopropylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole or cyclopropylamine groups.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropylamine group may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbonitrile
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is unique due to the presence of both an imidazole ring and a cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23N3OSi |
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Molecular Weight |
253.42 g/mol |
IUPAC Name |
1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H23N3OSi/c1-17(2,3)7-6-16-10-15-8-11(14-9-15)12(13)4-5-12/h8-9H,4-7,10,13H2,1-3H3 |
InChI Key |
UBQCEXPHDSYHIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C2(CC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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